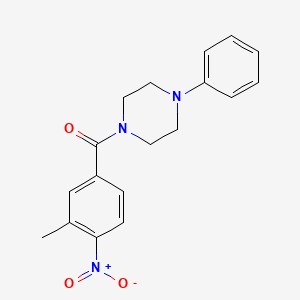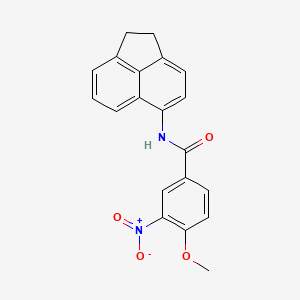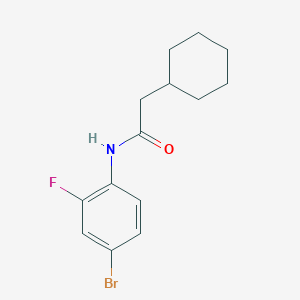
N-(4-bromo-2-fluorophenyl)-2-cyclohexylacetamide
Übersicht
Beschreibung
N-(4-bromo-2-fluorophenyl)-2-cyclohexylacetamide, commonly known as BFA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. BFA belongs to the class of amide compounds and is known for its ability to inhibit protein secretion in cells. In
Wissenschaftliche Forschungsanwendungen
BFA has been widely used in scientific research as a tool to study protein secretion in cells. It has been shown to inhibit the activity of the ADP-ribosylation factor 1 (ARF1) protein, which is involved in the regulation of vesicle trafficking and protein secretion. BFA has also been used to study the role of protein secretion in various cellular processes such as cell migration, cell division, and immune response.
Wirkmechanismus
BFA inhibits protein secretion by disrupting the integrity of the Golgi apparatus, which is responsible for the processing and packaging of proteins for secretion. BFA specifically targets the ARF1 protein, which is involved in the formation of COPI-coated vesicles that transport proteins from the Golgi to the endoplasmic reticulum (ER). By inhibiting the activity of ARF1, BFA prevents the formation of COPI-coated vesicles, leading to the disruption of the Golgi apparatus and the accumulation of secretory proteins in the ER.
Biochemical and Physiological Effects
BFA has been shown to have a wide range of biochemical and physiological effects on cells. In addition to its role in inhibiting protein secretion, BFA has been reported to induce apoptosis, alter the cytoskeleton, and affect cell signaling pathways. BFA has also been shown to have anti-tumor activity in various cancer cell lines, although the mechanism of action is not fully understood.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using BFA in lab experiments is its specificity for the ARF1 protein, which allows for the selective inhibition of protein secretion. BFA is also relatively easy to synthesize and purify, making it readily available for research purposes. However, BFA has some limitations for lab experiments, including its potential toxicity to cells and its non-specific effects on other cellular processes. Careful optimization of experimental conditions is required to minimize these effects.
Zukünftige Richtungen
There are several future directions for research on BFA. One area of interest is the development of more potent and selective inhibitors of ARF1 that can be used to study protein secretion in cells. Another area of interest is the application of BFA in the development of new cancer therapies. BFA has been shown to have anti-tumor activity in vitro, and further research is needed to explore its potential as a cancer treatment in vivo. Additionally, the use of BFA in combination with other drugs or therapies may enhance its effectiveness and reduce potential side effects.
Eigenschaften
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-2-cyclohexylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrFNO/c15-11-6-7-13(12(16)9-11)17-14(18)8-10-4-2-1-3-5-10/h6-7,9-10H,1-5,8H2,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTBQZARUGVNESU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)NC2=C(C=C(C=C2)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



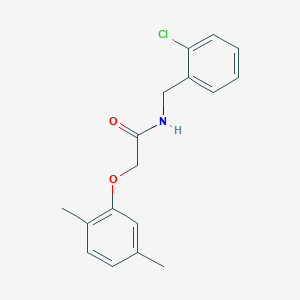

![5-chloro-N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B3460998.png)
![5-{3-[(4-fluorobenzyl)oxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B3461003.png)

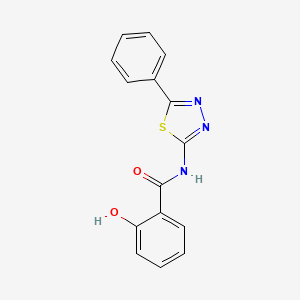
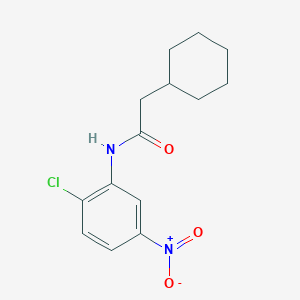
![4-chloro-N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}benzamide](/img/structure/B3461032.png)
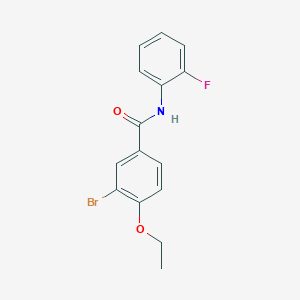
![methyl 3-[(3-methoxybenzoyl)amino]-4-methylbenzoate](/img/structure/B3461053.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2,5-dimethylphenoxy)acetamide](/img/structure/B3461057.png)
![N-(7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-thiophenecarboxamide](/img/structure/B3461074.png)
